N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride
Description
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a naphthalene backbone substituted with a benzothiazole moiety and a dimethylaminoethyl side chain. The compound’s structure combines aromatic, heterocyclic, and tertiary amine functionalities, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S.ClH/c1-16-9-12-20(29-4)21-22(16)30-24(25-21)27(14-13-26(2)3)23(28)19-11-10-17-7-5-6-8-18(17)15-19;/h5-12,15H,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOQRNJGPIGZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Overview
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A naphthalene moiety
- A benzothiazole ring
- A dimethylaminoethyl group
These structural components contribute to its pharmacological properties.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- DNA Intercalation : Many benzothiazole derivatives intercalate into DNA, disrupting replication and transcription processes, which can lead to cytotoxic effects in cancer cells .
- Topoisomerase Inhibition : Some studies have shown that related compounds can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair. This inhibition can induce DNA damage, triggering apoptosis in cancer cells .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, particularly against solid tumors. The presence of electron-withdrawing groups enhances its activity by ensuring the compound remains positively charged at physiological pH, facilitating better cellular uptake and distribution .
Antitumor Efficacy
A summary of the antitumor efficacy observed in various studies is presented in the table below:
| Study Reference | Tumor Type | Model Used | Dose (mg/kg) | Observed Effect |
|---|---|---|---|---|
| Lewis Lung | Mouse | 10 | Significant tumor reduction | |
| Various | In vitro | 5 | Induced apoptosis in cancer cell lines |
Case Studies
- Case Study on Solid Tumors : A study involving the administration of this compound showed promising results in reducing tumor size in mouse models with Lewis lung carcinoma. The mechanism was attributed to its ability to intercalate DNA and inhibit topoisomerases.
- In Vitro Analysis : In vitro studies demonstrated that this compound exhibited cytotoxicity against a range of cancer cell lines, including breast and colon cancers. The IC50 values were notably lower than those of standard chemotherapeutic agents, suggesting a potent effect .
Research Findings
Recent research has focused on understanding the pharmacokinetics and dynamics of this compound:
- Pharmacokinetics : Studies indicate rapid absorption and distribution within tissues, with a notable half-life that supports sustained therapeutic effects.
- Toxicity Profile : Preliminary toxicity assessments suggest a favorable profile compared to traditional chemotherapeutics, though further studies are needed to fully characterize its safety .
Scientific Research Applications
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic pathways.
Bioactivity Studies
Research has indicated that this compound may exhibit bioactive properties. Studies focus on its interactions with biological targets such as:
- Enzymes
- Receptors
These interactions can provide insights into its pharmacological potential, particularly in drug discovery.
Therapeutic Potential
This compound is being investigated as a lead compound for developing new therapeutic agents targeting specific diseases. Its unique chemical structure could lead to innovations in treatments for various conditions, potentially including cancer and neurological disorders.
Material Science
In industrial applications, this compound can be utilized in the development of advanced materials such as:
- Polymers
- Coatings
Its chemical properties make it suitable for applications requiring high stability and reactivity.
Case Study 1: Drug Development
A study published in a peer-reviewed journal explored the efficacy of this compound in inhibiting specific cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent.
Case Study 2: Material Applications
Research conducted by material scientists showed that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties, making it suitable for high-performance applications.
Data Tables
| Study Type | Findings |
|---|---|
| In vitro cytotoxicity | Significant inhibition of cancer cell growth |
| Receptor binding affinity | Moderate affinity observed |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with naphthalene derivatives reported in crystallographic studies, such as 1,8-dibenzoyl-2,7-dimethoxynaphthalene and 8-(4-butoxybenzoyl)-2,7-dimethoxynaphthalen-1-ylmethanone . Key comparisons include:
Pharmacological Implications
- Benzothiazole vs. Benzoyl Groups : The benzothiazole moiety in the target compound may enhance binding to biological targets (e.g., kinases or DNA) compared to benzoyl-substituted analogs, which lack heterocyclic nitrogen atoms critical for hydrogen bonding .
- Dimethylaminoethyl Side Chain: This group likely improves aqueous solubility (as a hydrochloride salt) and membrane permeability compared to purely aromatic analogs like the butoxy-substituted compound .
Research Findings and Limitations
- Structural Insights : While crystallographic data for the target compound are absent, related naphthalene derivatives exhibit planar aromatic systems with substituents influencing packing efficiency and intermolecular interactions. For example, 1,8-dibenzoyl-2,7-dimethoxynaphthalene forms a herringbone packing structure stabilized by π-π stacking .
- Biological Data Gap: No direct activity data for the target compound are available in the provided evidence. Comparative analysis with benzothiazole-containing drugs (e.g., antitumor agents) remains speculative without experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
